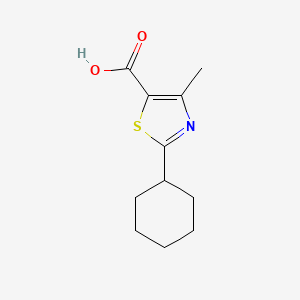

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid

Description

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 113366-46-4) is a thiazole derivative characterized by a cyclohexyl substituent at the 2-position and a methyl group at the 4-position of the heterocyclic ring. This compound is commercially available (e.g., from CymitQuimica) at a price of €497/50 mg and €1,352/500 mg . Its structure combines hydrophobic (cyclohexyl) and electron-donating (methyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDVCEPMJHOXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472805-56-4 | |

| Record name | 2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity at the Carboxylic Acid Group

The carboxylic acid group at position 5 undergoes typical acid-derived reactions:

Electrophilic Substitution

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 5-Bromo derivative (minor) | Low regioselectivity due to steric hindrance from cyclohexyl group. |

Oxidation/Reduction

-

Oxidation : The thiazole ring is resistant to oxidation, but the methyl group may oxidize to a carboxyl group under strong conditions (e.g., KMnO₄/H₂SO₄ → 4-carboxy derivative) .

-

Reduction : LiAlH₄ partially reduces the thiazole ring to a thiazoline, but this is rarely reported for substituted thiazoles .

Cyclohexyl Group Modifications

The cyclohexyl group at position 2 participates in sterically hindered reactions:

Biological Activity and Derivatives

While not a direct reaction, structural analogs exhibit pharmacological properties:

-

Antidiabetic activity : Methylthiazole derivatives show glucose-lowering effects via antioxidant pathways .

-

Antimicrobial activity : Thiazole-5-carboxylic acid derivatives inhibit bacterial growth (e.g., Mycobacterium tuberculosis) .

Key Research Findings

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its thiazole structure allows for modifications that can lead to a variety of derivatives with potentially enhanced properties.

Biology

- Antimicrobial Activity : Research has shown that 2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it may be effective against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies have indicated that it could induce apoptosis in cancer cell lines through modulation of key signaling pathways.

Medicine

- Therapeutic Potential : Ongoing research is focused on exploring the compound's potential as a therapeutic agent for infectious diseases and cancer treatment. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

- Pharmaceutical Intermediate : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow it to be incorporated into formulations aimed at enhancing efficacy and safety.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation and induces apoptosis | |

| Antioxidant | Scavenges free radicals |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Thiazole derivative | Moderate antimicrobial activity |

| 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid | Thiazole derivative | Stronger anticancer properties |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than many known antibiotics against specific bacterial strains. This positions it as a promising lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

Research investigating the anticancer activity of this compound revealed significant reductions in cell viability across several cancer cell lines. The mechanism was attributed to the activation of intrinsic apoptotic pathways, supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The cyclohexyl and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enzyme Inhibition

- Xanthine Oxidase Inhibition: Derivatives like 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid exhibit potent xanthine oxidase inhibition (IC₅₀ ~0.1–1.2 μM), with the methylene amine spacer enhancing binding flexibility compared to febuxostat .

- Antifungal Activity : The bromo-substituted analog (2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid) serves as a precursor for azole antifungals, leveraging its halogen reactivity for covalent interactions with fungal enzymes .

Molecular Interactions

Key Studies on Analogous Compounds

Docking Studies : The chlorophenyl derivative (2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) showed improved docking accuracy (RMSD <1.5 Å) in protein-ligand complexes when crystallographic water molecules were retained, highlighting the importance of solvation effects .

SHELX Refinement: X-ray crystallography of ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (a related compound) confirmed planar thiazole geometry, validating computational models .

Limitations and Opportunities

- Solubility Challenges : The cyclohexyl derivative’s hydrophobicity limits aqueous solubility, necessitating formulation optimization for in vivo studies.

- Unexplored Pharmacophores : The cyclohexyl group’s impact on target selectivity (e.g., cyclooxygenase vs. xanthine oxidase) remains underexplored compared to phenyl or benzyl analogs .

Biological Activity

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and comparative analyses with related compounds.

- Molecular Formula : C11H15NO2S

- Molecular Weight : 225.31 g/mol

- CAS Number : 472805-56-4

- Structure : The compound features a thiazole ring, which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| Staphylococcus aureus | 31.25 | Higher than Ofloxacin |

| Escherichia coli | 62.5 | Comparable to standard drugs |

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, the compound demonstrated a lethal effect against Gram-positive bacteria, with MIC values suggesting potent activity compared to reference antibiotics like nitrofurantoin .

Anticancer Activity

The compound's interaction with cancer cell lines has also been explored. A study focusing on thiazole derivatives found that certain modifications enhance their anticancer properties. The compound was evaluated for its ability to inhibit tumor growth in xenograft models.

| Compound | IC50 (nM) | Tumor Regression (%) |

|---|---|---|

| This compound | 190 | 87% at 100 mg/kg |

| Control Compound | IC50 = 2.4 | Complete regression |

The findings indicate that while the compound effectively inhibits tumor growth, further optimization is needed for enhanced efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on xanthine oxidase, which is crucial in purine metabolism.

- Cellular Pathways : It modulates various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives helps in designing more potent analogs. Modifications at specific positions on the thiazole ring can enhance biological activity:

- Substituents at the 5-position have shown increased antimicrobial potency.

- Variations in the cyclohexyl group influence both stability and interaction with biological targets .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that certain compounds exhibited significantly lower MIC values compared to established antibiotics .

- Anticancer Research : In vivo studies using murine models demonstrated that certain thiazole derivatives led to substantial tumor growth inhibition without severe toxicity, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing precursors (e.g., cyclohexyl-substituted thiazole intermediates) with acetic acid and sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Key optimizations include:

- Temperature : Maintain reflux (100–110°C) to ensure complete cyclization.

- Solvent : Use acetic acid for its dual role as solvent and proton donor.

- Catalyst : Sodium acetate accelerates imine formation and stabilizes intermediates.

Example protocol:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Cyclization | Acetic acid, NaOAc, 110°C | 3–5 h | ~65% |

| Purification | DMF/AcOH recrystallization | — | >95% purity |

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

- Answer : Use NMR (¹H/¹³C), FTIR , and HPLC for characterization:

- ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and thiazole ring protons (δ 7.2–8.1 ppm) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Q. How can solubility and stability profiles of this compound be determined for experimental design?

- Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability studies should include:

- pH dependence : Test in buffers (pH 2–12) to assess carboxylic acid deprotonation effects.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity in corrosion inhibition or catalysis?

- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capabilities. For example:

- HOMO : Localized on the thiazole ring and carboxylic group, indicating potential adsorption on metal surfaces .

- Fukui indices : Identify nucleophilic/electrophilic sites for reaction pathways .

- Molecular dynamics : Simulate interactions with metal-organic frameworks (MOFs) or enzymes .

Q. What strategies resolve contradictions between experimental and computational data (e.g., melting point vs. predicted lattice energy)?

- Answer : Cross-validate using:

- Single-crystal XRD : Confirm crystal packing and hydrogen-bonding networks (if crystallized) .

- Thermodynamic modeling : Compare experimental melting points with lattice energy calculations from software like SHELX .

- Statistical analysis : Apply multivariate regression to identify outliers in synthetic batches .

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for this compound?

- Answer : Use in vitro assays tailored to thiazole derivatives:

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase (COX) via UV-Vis kinetic assays .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), using IC₅₀ values for dose-response analysis .

- Structural analogs : Compare with 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives for SAR insights .

Methodological Notes

- Synthesis Optimization : Scale-up may require microwave-assisted synthesis to reduce reaction time .

- Data Reproducibility : Document batch-specific variables (e.g., acetic acid purity, recrystallization gradients) to minimize variability .

- Advanced Characterization : Pair MALDI-TOF MS with NMR to confirm molecular weight and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.